Diethyl (Boc-amino)malonate

Übersicht

Beschreibung

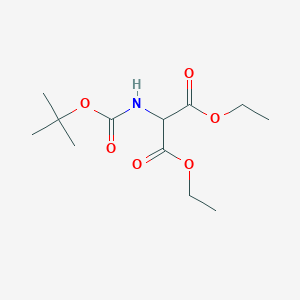

Diethyl (Boc-amino)malonate is a specialized malonate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its structure enables dual functionality: the malonate moiety facilitates nucleophilic substitutions and decarboxylative reactions, while the Boc group protects the amine during synthetic sequences. This compound is pivotal in asymmetric synthesis, particularly in the preparation of tetramate derivatives and β-amino acids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GW 583340 Dihydrochlorid umfasst mehrere Schritte, darunter die Bildung des Chinazolin-Kerns und die anschließende Funktionalisierung, um die Thiazolyl- und Phenylgruppen einzuführen. Spezielle Reaktionsbedingungen, wie z. B. die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturregelung, sind entscheidend, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren: Die industrielle Produktion von GW 583340 Dihydrochlorid umfasst in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess kann Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: GW 583340 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von oxidierten Derivaten führen.

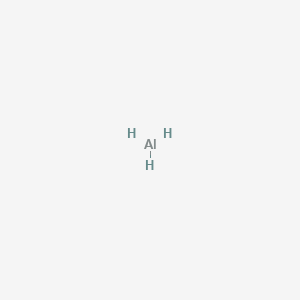

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen im Molekül modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den Chinazolin- und Thiazolylringen auftreten

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsmittel: Halogene, Alkylierungsmittel

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Diethyl (Boc-amino)malonate is predominantly used in peptide synthesis due to its ability to incorporate amino acid units with a protected amine group. The Boc group allows for selective manipulation during peptide assembly, which is critical for forming complex peptide structures.

- After the completion of peptide synthesis, the Boc group can be removed under mild acidic conditions to reveal a free amine, essential for peptide bond formation.

-

Synthesis of Biologically Active Compounds

- The compound serves as an intermediate in synthesizing various biologically active molecules, including pharmaceuticals and amino acids. Its reactivity with electrophiles and nucleophiles makes it a valuable reagent in organic transformations.

-

Chiral Synthesis

- As a chiral compound, this compound is instrumental in synthesizing chiral intermediates that are vital for drug development and other applications in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of this compound in synthesizing a specific peptide sequence. The reaction involved coupling this compound with various amino acids using standard peptide coupling reagents. The yield was reported at 85%, showcasing its effectiveness as a building block in peptide synthesis .

Case Study 2: Synthesis of Chiral Intermediates

In another study, researchers utilized this compound to synthesize chiral intermediates for pharmaceutical applications. The reaction conditions were optimized using triethylamine as a base in dichloromethane, resulting in high yields of the desired products with excellent enantiomeric purity .

Wirkmechanismus

GW 583340 dihydrochloride exerts its effects by selectively inhibiting the tyrosine kinase activity of EGFR and ErbB2. This inhibition disrupts downstream signaling pathways that are essential for cancer cell proliferation and survival. The compound also induces oxidative stress and apoptosis in cancer cells, contributing to its anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Structure: Ethyl ester groups at C1 and C3 positions, with a Boc-protected amino substituent at the central carbon.

- Synthesis: Prepared via a decarboxylative aldol reaction between the hemi-malonate derivative of diethyl (Boc-amino)malonate and aldehydes, enabling stereoselective construction of complex heterocycles .

- Applications : Used in medicinal chemistry for antimicrobial agents and as an intermediate in peptide-mimetic frameworks.

Structural and Functional Analogues

Key Observations :

- Reactivity: this compound’s Boc group suppresses unwanted side reactions (e.g., amine oxidation) compared to unprotected aminomalonates . However, its steric bulk may slow nucleophilic attacks compared to diethyl malonate.

- Acidity: The Boc-amino substituent lowers the pKa of the α-hydrogens relative to diethyl malonate (pKa ~16.3) , enhancing deprotonation efficiency in base-catalyzed reactions.

Physical and Thermodynamic Data

Industrial and Environmental Considerations

- Cost: Diethyl malonate is ~6x cheaper than potassium cyanide (KCN) in hybrid material synthesis , but this compound’s specialized use in pharmaceuticals justifies its higher cost.

- Safety: Boc protection eliminates toxicity risks associated with free amines (e.g., Diethyl aminomalonate hydrochloride) , making it safer for large-scale applications.

Biologische Aktivität

Diethyl (Boc-amino)malonate, a derivative of malonic acid, is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which enhances its stability and reactivity in various chemical reactions. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds derived from diethyl malonate structures. For instance, research demonstrated that certain tetramate derivatives synthesized from diethyl malonate exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship indicated that the presence of specific functional groups significantly influenced their efficacy.

Table 1: Antibacterial Activity of Tetramate Derivatives

| Compound | Structure Type | MRSA Activity | Yield (%) |

|---|---|---|---|

| Tetramate 1 | Bicyclic | High | 62 |

| Tetramate 2 | Bicyclic | Moderate | 50 |

| Tetramate 3 | Linear | Low | 30 |

This table summarizes the antibacterial activity of various derivatives, demonstrating the correlation between structural modifications and biological effectiveness.

The mechanism by which this compound derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. The compounds may also act as enzyme inhibitors, blocking critical biochemical processes necessary for bacterial growth.

Study on Synthesis and Activity

A notable study investigated the synthesis of this compound and its derivatives through various reaction pathways. The researchers found that while attempting to deprotect the Boc group under different conditions, they encountered challenges in achieving high yields of the desired amine products. For example, using NaH as a base in DMF led to multiple unidentified products rather than the target compound .

Table 2: Reaction Conditions for Deprotection

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DMF | RT | Varied |

| NaOEt | DMF | RT | Varied |

| Cs2CO3 | DMF | RT | Varied |

This case study illustrates the complexity involved in synthesizing useful derivatives from this compound while highlighting the importance of optimizing reaction conditions.

Research Findings

Recent investigations into this compound have revealed its potential as a building block for more complex molecules. It has been employed in Michael addition reactions and other synthetic methodologies to create compounds with enhanced biological properties . The ability to modify its structure through various synthetic routes allows researchers to tailor its activity for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What is the role of diethyl malonate in the Claisen condensation reaction, and how does its structure enable this function?

Diethyl malonate acts as a β-ketoester precursor in Claisen condensations, providing two reactive α-hydrogens adjacent to ester groups. The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. The enolate nucleophilically attacks another ester or ketone carbonyl, forming a new carbon-carbon bond and yielding β-ketoesters. This reaction is foundational for synthesizing complex molecules like cyclic ketones and polyfunctional intermediates .

Q. How is diethyl malonate employed in alkylation reactions of enolate ions?

Alkylation involves deprotonating diethyl malonate with a strong base (e.g., NaOEt) to generate an enolate, which reacts with alkyl halides or electrophiles. The reaction introduces substituents at the α-position, forming substituted malonates. Subsequent hydrolysis and decarboxylation yield α-substituted carboxylic acids. Key factors include base strength (to ensure complete enolate formation) and solvent polarity (to stabilize intermediates) .

Q. What are the typical purification and characterization methods for diethyl malonate derivatives?

Common techniques include:

- Chromatography : GC/MS for separating dimethyl and diethyl malonates using selective ion monitoring (SIM) .

- Spectroscopy : TR-EPR and pulsed EPR to analyze radical intermediates in photochemical reactions .

- Calorimetry : Flow-mixing isothermal microcalorimetry to measure excess molar enthalpies in solvent systems .

Advanced Research Questions

Q. How can enantioselectivity be achieved in asymmetric Michael additions using diethyl malonate?

L-Proline catalysis enables asymmetric Michael additions between diethyl malonate and acrylonitrile. Optimal conditions (pyridine solvent, 35°C, 48 h) yield diethyl 2-(2-cyanoethyl)malonate with 74% yield and 79% enantiomeric excess (ee). The chiral environment of L-proline directs nucleophilic attack, favoring one enantiomer .

Q. What catalytic systems enable room-temperature α-arylation of diethyl malonate, and how does functional group tolerance impact synthetic utility?

CuI/2-picolinic acid catalyzes α-arylation with aryl iodides at room temperature. This system tolerates electron-rich and electron-deficient aryl groups, enabling diverse malonate derivatives. The mild conditions minimize side reactions, making it suitable for synthesizing pharmacophores .

Q. How do thermodynamic properties (e.g., excess molar enthalpies) influence solvent selection in diethyl malonate reactions?

Excess molar enthalpies () for diethyl malonate with alcohols (methanol to 2-propanol) increase with alcohol molecular size and temperature. For example, values rise from methanol (+1.2 kJ/mol at 288.2 K) to 2-propanol (+3.5 kJ/mol at 328.2 K). These data, modeled via Redlich-Kister equations, guide solvent choice to optimize reaction exothermicity .

Q. What experimental and computational methods assess the environmental persistence and toxicity of diethyl malonate?

- Biodegradation : Aerobic biodegradation studies (OECD 301F) show >60% mineralization in 28 days, while EPI Suite models predict low bioaccumulation (log = 0.9) .

- Toxicity : OECD Guideline 405 tests in rabbits reveal reversible eye irritation (chemosis, corneal opacity), classifying it as a moderate irritant .

- QSAR modeling : Predicts low respiratory sensitization potential using protein binding and gene expression assays .

Q. How do rare-earth metal catalysts enhance asymmetric ring-opening reactions involving diethyl malonate?

La(O-iPr)₃/Yb(OTf)₃ with Schiff-base ligands catalyzes ring-opening of meso-aziridines, yielding chiral γ-amino esters with >99.5% ee. The dual-metal system activates both the malonate (via La³⁺) and the aziridine (via Yb³⁺), enabling stereochemical control .

Eigenschaften

IUPAC Name |

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145534 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102831-44-7 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Boc-amino)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.